

# "Dimethyl (2R)-2-hydroxypentanedioate" CAS number and identifiers

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## Compound of Interest

Compound Name: *Dimethyl (2R)-2-hydroxypentanedioate*

CAS No.: 55094-98-9

Cat. No.: B3384428

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## Technical Monograph: Dimethyl (2R)-2-hydroxypentanedioate

Identity, Mechanism, and Application in Epigenetic Modulation

### Chemical Identity & Physiochemical Profile[1][2][3][4]

**Dimethyl (2R)-2-hydroxypentanedioate**, widely recognized in oncology research as Dimethyl-D-2-hydroxyglutarate (Dimethyl-2-HG), is a membrane-permeable ester derivative of the oncometabolite (R)-2-hydroxyglutarate (D-2-HG). It serves as a critical research tool to mimic the accumulation of D-2-HG observed in IDH1/2-mutant cancers, allowing for the exogenous induction of the "hypermethylator phenotype" in wild-type cells.

### Core Identifiers

Parameter	Identifier / Value
Chemical Name	Dimethyl (2R)-2-hydroxypentanedioate
Common Synonyms	Dimethyl D-2-hydroxyglutarate; (R)-Dimethyl 2-hydroxyglutarate; Dimethyl-2-HG
CAS Number (R-isomer)	55094-98-9
CAS Number (S-isomer)	55094-97-8 (Note: Ensure enantiomeric purity; S-2-HG has distinct biological effects)
CAS Number (Racemate)	55306-46-6 (Often sold as "Dimethyl 2-hydroxyglutarate")
Molecular Formula	
Molecular Weight	176.17 g/mol
SMILES	<chem>COC(=O)CCC(=O)OC</chem>
Solubility	DMSO (>20 mg/mL), Ethanol, Water (limited stability)

Critical Note on Stereochemistry: The biological activity of 2-hydroxyglutarate is strictly enantiomer-dependent. The (R)-enantiomer (D-2-HG) is the oncometabolite produced by mutant IDH enzymes.[1][2] The (S)-enantiomer (L-2-HG) is produced under hypoxia and inhibits dioxygenases with different potency. Researchers must verify the certificate of analysis (CoA) to ensure they are using CAS 55094-98-9 (R-form) and not the S-form or racemate, unless the specific intent is to study the latter.

## Mechanistic Utility in Oncology[7]

Dimethyl-2-HG is not the active inhibitor itself; it is a prodrug. Its utility lies in its ability to bypass the cellular membrane, which is impermeable to the polar dicarboxylic acid D-2-HG. Once intracellular, ubiquitous esterases cleave the methyl groups, releasing the active D-2-HG.

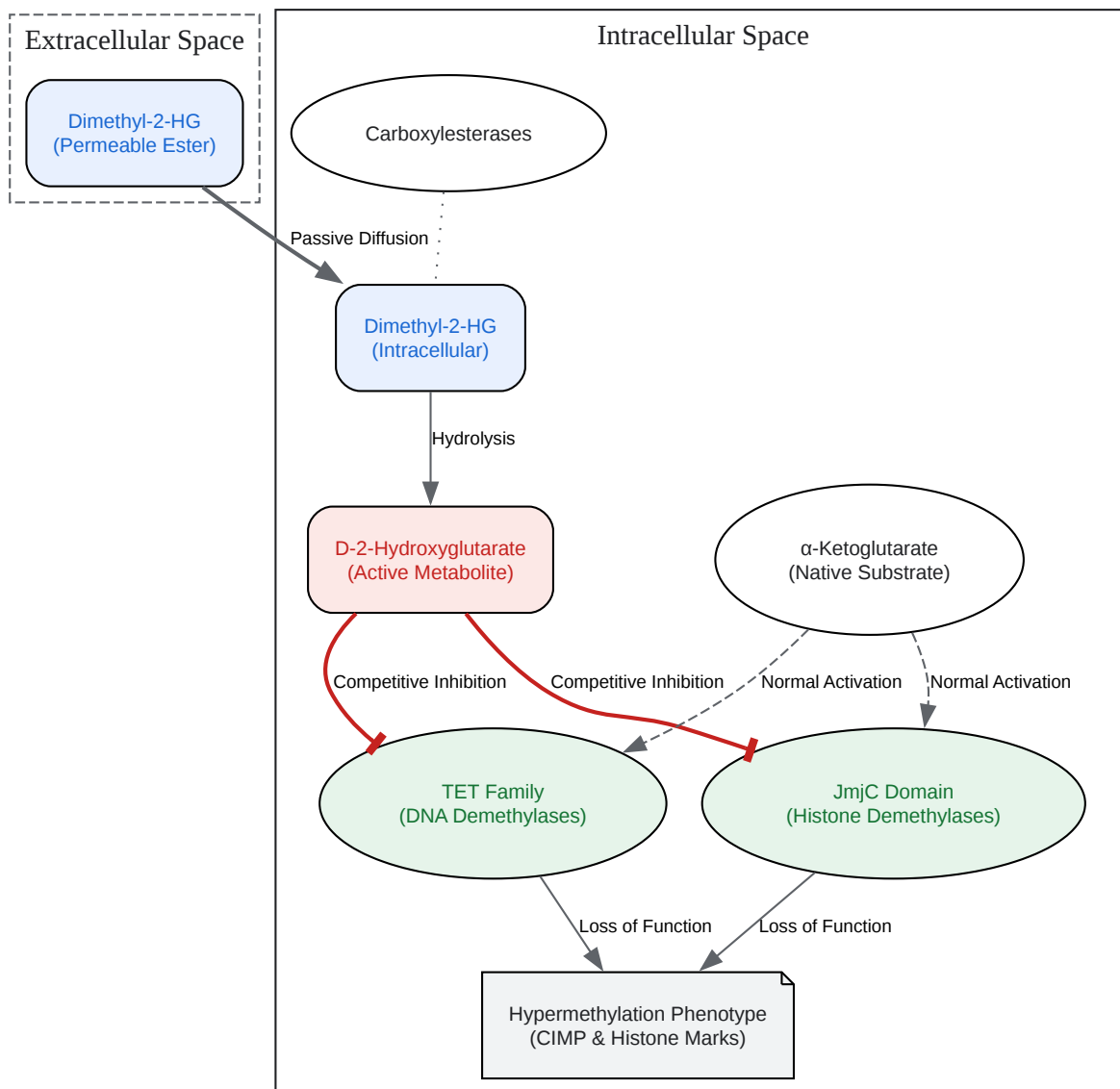
## Mechanism of Action[5][6][8][9]

- Cellular Entry: The lipophilic dimethyl ester diffuses across the plasma membrane.

- Bioactivation: Intracellular carboxylesterases hydrolyze the ester bonds, liberating D-2-hydroxyglutarate.
- Target Inhibition: D-2-HG acts as a competitive antagonist of  
-ketoglutarate (α-  
-KG).<sup>[3][1][2]</sup>
- Epigenetic Remodeling: It inhibits  
-KG-dependent dioxygenases, most notably:
  - TET Enzymes (Ten-Eleven Translocation): Prevents DNA demethylation (5mC to 5hmC conversion).
  - JmjC Histone Demethylases: Prevents histone demethylation (e.g., H3K9, H3K27, H3K36).

## Pathway Visualization

The following diagram illustrates the conversion of the prodrug and its downstream epigenetic consequences.



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Caption: Mechanism of Action: Dimethyl-2-HG acts as a vehicle to deliver D-2-HG, which competitively inhibits  $\alpha$ -KG-dependent epigenetic regulators.

## Experimental Protocols & Application

### Reconstitution and Storage

Dimethyl-2-HG is sensitive to spontaneous hydrolysis in aqueous environments. Proper handling is critical for reproducibility.

- Vehicle: Reconstitute in high-grade anhydrous DMSO.
- Concentration: Prepare a 500 mM or 1 M stock solution.
- Storage: Aliquot immediately into single-use vials and store at -80°C. Avoid freeze-thaw cycles, as moisture introduction accelerates hydrolysis to the mono-methyl ester and free acid, which are impermeable.

### Cell Treatment Protocol

To mimic the millimolar concentrations of D-2-HG found in IDH-mutant tumors (often 5–30 mM), high exogenous concentrations of the ester are required.

Standard Workflow:

- Seeding: Seed cells (e.g., MCF-10A, U87MG) at 30-40% confluence.
- Preparation: Dilute the DMSO stock into fresh culture media immediately before use.
  - Target Concentration: 5 mM to 10 mM. (Note: Concentrations <1 mM are often insufficient to induce the hypermethylator phenotype due to inefficient hydrolysis and efflux).
- Treatment Cycle:
  - Dimethyl-2-HG has a short half-life in media (approx. 2–4 hours) due to serum esterases and spontaneous hydrolysis.
  - Replenishment: Media containing fresh Dimethyl-2-HG must be replaced every 24 hours (minimum) or spiked every 12 hours to maintain intracellular D-2-HG levels.
- Duration: Epigenetic reprogramming is slow. Treatment should persist for 7 to 21 days to observe robust changes in DNA methylation (CIMP) or histone marks (e.g., H3K9me3).

## Validation of Treatment

Do not assume treatment worked. Validate intracellular accumulation:

- LC-MS/MS: Extract metabolites and measure D-2-HG levels (normalized to cell number or protein).
- Enzymatic Assay: Use D-2-HG dehydrogenase-based colorimetric assays (commercially available) on cell lysates.

## Experimental Workflow Diagram



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Caption: Long-term treatment workflow required to induce and verify epigenetic reprogramming using Dimethyl-2-HG.

## Safety, Stability, and Troubleshooting

### Stability in Culture Media

A common failure mode in experiments is the assumption that Dimethyl-2-HG is stable.

- Half-life: In complete media (pH 7.4, 37°C, 10% FBS), the half-life is significantly reduced by serum esterases.
- pH Sensitivity: The ester bond is labile at basic pH. Ensure media buffering is adequate.

### Toxicity vs. Oncometabolic Effect

Researchers must distinguish between specific oncometabolic effects and general toxicity.

- Control: Use Dimethyl glutarate (non-hydroxy, CAS 1119-40-0) or Dimethyl L-2-HG (S-isomer, CAS 55094-97-8) as controls to rule out toxicity from the dimethyl ester moiety or the hydrolysis process (which releases methanol).
- Methanol Release: The hydrolysis of 10 mM Dimethyl-2-HG releases 20 mM methanol. While usually sub-toxic, this should be controlled for if using sensitive primary cells.

## References

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